(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol
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Overview
Description
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is a chemical compound with the molecular formula C17H13FO. It is a fluorinated aromatic alcohol that features a naphthalene ring substituted with a fluorine atom and a phenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-fluoronaphthalene with benzaldehyde under specific conditions. One common method includes the use of a Grignard reagent, where 4-fluoronaphthalene is first converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether. This intermediate is then reacted with benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a hydrocarbon .
Scientific Research Applications
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chloronaphthalen-1-yl)phenyl)methanol
- (4-(4-Bromonaphthalen-1-yl)phenyl)methanol
- (4-(4-Iodonaphthalen-1-yl)phenyl)methanol
Uniqueness
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol, also referred to by its CAS number 1365968-79-1, is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H15F
- Molecular Weight : Approximately 252.28 g/mol
- Physical Appearance : Pale yellow solid
The compound features a fluoronaphthalene moiety, which contributes to its unique chemical behavior and potential applications in various fields.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. Notably, studies have shown these compounds to be effective against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | < 20 | Induces apoptosis and inhibits cell proliferation |
T24 (Bladder) | < 25 | Promotes DNA damage and cell cycle arrest |
Case Study: MDA-MB-231 Cells
In vitro studies have demonstrated that related compounds can induce apoptosis in MDA-MB-231 breast cancer cells. These compounds affect cellular signaling pathways, leading to decreased cell viability and increased apoptosis rates. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for apoptosis regulation .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Binding : It could interact with receptors that modulate cellular growth and survival pathways.
Further exploration is needed to elucidate these pathways fully.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown potential antimicrobial properties. Research indicates that similar naphthalene derivatives possess activity against various microbial strains, suggesting a broader spectrum of biological activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound provide insights into its biological activity. The presence of the hydroxymethyl group and the fluoronaphthyl substituent enhances its interaction with biological targets compared to simpler analogs.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
4-Fluorophenol | Structure | Used as an antiseptic |
1-Naphthol | Structure | Known for use in dyes and pharmaceuticals |
2-Fluoronaphthalene | Structure | Lacks hydroxymethyl group; used in organic synthesis |
(3-(4-Fluoronaphthalen-1-yl)phenyl)methanol | Structure | Exhibits promising biological activity |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted to explore:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Optimization of Derivatives : To enhance potency and selectivity for therapeutic applications.
Properties
Molecular Formula |
C17H13FO |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
[4-(4-fluoronaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H13FO/c18-17-10-9-14(15-3-1-2-4-16(15)17)13-7-5-12(11-19)6-8-13/h1-10,19H,11H2 |
InChI Key |
UZQZCGSNSKPXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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